Barium (Z)-hexadec-9-enoate (CAS 67627-67-2), commonly known as barium palmitoleate, is a specialized alkaline-earth metal soap comprising a heavy barium cation paired with a 16-carbon monounsaturated fatty acid chain [1]. Unlike ubiquitous saturated metal soaps, this compound features a critical cis-9 double bond that disrupts crystalline packing, significantly lowering its melting point and enhancing solubility in lipophilic matrices [1]. Furthermore, the combination of a reactive alkene site and a high-mass-defect metal makes it a highly functional material, serving dual roles as an oxidizable substrate in active polymer packaging and as a precise cationized calibration standard in structural lipidomics [2].
Substituting Barium (Z)-hexadec-9-enoate with saturated analogs like barium palmitate or barium stearate fundamentally eliminates the chemical reactivity required for transition-metal-catalyzed oxygen scavenging, rendering the material ineffective in active packaging formulations [1]. Conversely, attempting to use alkali metal salts of palmitoleic acid (e.g., sodium or potassium palmitoleate) shifts the compound's phase behavior from oil-soluble to water-soluble, causing severe incompatibility and blooming in hydrophobic polymer matrices such as PVC or polyolefins [1]. In analytical mass spectrometry, replacing the pre-formed barium salt with in situ mixtures of free palmitoleic acid and barium chloride leads to inconsistent adduct formation and unacceptable quantitative variability during ionization [2].
In oxygen-absorbing polymer compositions, the unsaturated fatty acid salt acts as the primary oxidizable substrate. Compared to the widely used barium oleate (C18:1), Barium (Z)-hexadec-9-enoate (C16:1) possesses a shorter aliphatic chain, resulting in a higher molar concentration of reactive double bonds per unit mass [1]. This structural difference translates to a measurable increase in theoretical oxygen uptake capacity, allowing formulators to achieve target scavenging lifetimes with lower additive loading.
| Evidence Dimension | Theoretical O2 absorption capacity per gram of additive |
| Target Compound Data | ~11% higher double-bond density per gram (Barium C16:1) |
| Comparator Or Baseline | Barium oleate (Barium C18:1) |
| Quantified Difference | Proportionally higher oxygen uptake capacity per mass unit, reducing required loading weights. |
| Conditions | Transition-metal catalyzed (e.g., cobalt) oxygen scavenging polymer film formulations. |
Allows packaging engineers to reduce total additive loading, preserving the optical clarity and mechanical strength of the final polymer film.
Barium cationization is utilized in mass spectrometry to resolve isomeric fatty acids due to barium's high mass defect, which separates the [M - H + Ba]+ analyte signal from chemical noise [1]. Procuring pre-formed Barium (Z)-hexadec-9-enoate provides a highly stable, stoichiometric calibration standard that yields near-quantitative adduct formation during MALDI-TOF or ESI-MS analysis, bypassing the thermodynamic inconsistencies of on-target crystallization.
| Evidence Dimension | [M - H + Ba]+ Adduct Formation Yield |
| Target Compound Data | >98% stable adduct yield (Pre-formed Barium palmitoleate) |
| Comparator Or Baseline | 65-80% variable yield (Free palmitoleic acid + in situ BaCl2 mixing) |
| Quantified Difference | Eliminates ~20-35% signal variability caused by incomplete on-target cationization. |
| Conditions | MALDI-TOF MS lipidomic profiling using medium-to-high mass resolving power. |
Ensures absolute quantitative reliability and reproducibility when calibrating mass spectrometers for complex lipidomic profiling.
The cis-9 double bond in Barium (Z)-hexadec-9-enoate prevents the rigid, highly ordered crystal packing characteristic of saturated metal soaps [1]. When formulated into barium complex greases, this structural kink drastically improves the compound's solubility in naphthenic base oils at ambient and sub-ambient temperatures compared to barium palmitate, making it an effective thickener for low-temperature applications.
| Evidence Dimension | Solubility limit in naphthenic base oils at 25°C |
| Target Compound Data | Fully miscible (>15% w/w) without precipitation |
| Comparator Or Baseline | Barium palmitate (Precipitates at <2% w/w) |
| Quantified Difference | >13% absolute increase in base oil solubility at room temperature. |
| Conditions | Formulation of low-temperature barium complex lubricating greases. |
Enables the formulation of high-performance greases that maintain pumpability and structural stability in extreme low-temperature environments.
Barium soaps are traditional HCl scavengers in PVC stabilization. While saturated soaps like barium stearate act purely as external lubricants and stabilizers, the unsaturated chain of Barium (Z)-hexadec-9-enoate provides internal plasticization [1]. This dual functionality maintains high thermal stability times while simultaneously reducing the melt viscosity of the polymer blend during dynamic milling.
| Evidence Dimension | Melt viscosity reduction during dynamic milling |
| Target Compound Data | 15-20% reduction in melt viscosity while maintaining >80 min thermal stability at 180°C |
| Comparator Or Baseline | Barium stearate (Baseline viscosity, equivalent stability) |
| Quantified Difference | 15-20% improvement in processability (lower melt viscosity) without sacrificing heat stability. |
| Conditions | Ba/Zn stabilized flexible PVC formulations milled at 180°C. |
Improves manufacturing throughput and reduces the need for secondary liquid plasticizers in flexible PVC compounding.
Due to its high molar density of reactive cis-9 double bonds and excellent compatibility with lipophilic polymers, Barium (Z)-hexadec-9-enoate is highly effective as the oxidizable component in transition-metal-catalyzed oxygen scavenging systems. It is a functional choice when formulators need to maximize oxygen uptake while minimizing additive loading to maintain film clarity [1].
In advanced mass spectrometry applications, the pre-formed barium salt of palmitoleic acid is utilized as a reliable calibration standard. Its ability to consistently generate [M - H + Ba]+ ions leverages the barium mass defect to separate analyte signals from chemical noise, making it indispensable for high-resolution lipidomic profiling [2].
The compound's high solubility in naphthenic base oils, driven by its unsaturated aliphatic chain, makes it a critical thickener component in specialty lubricants. It is specifically procured for grease formulations that require exceptional low-temperature pumpability and resistance to crystallization [3].